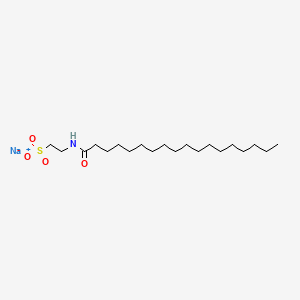
Stearoyltaurine, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearoyltaurine, sodium salt, also known as N-Stearoyltaurine sodium salt, is a compound with the molecular formula C20H40NNaO4S. It is an anionic surfactant belonging to the category of acyl taurates. This compound is characterized by its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications .
Vorbereitungsmethoden
Stearoyltaurine, sodium salt, can be synthesized through the reaction of sodium taurate with stearoyl chloride. This reaction involves the acylation of sodium taurate, resulting in the formation of the desired product . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and reactant concentrations to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Stearoyltaurine, sodium salt, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound, into reduced forms with different chemical properties.
Substitution: Substitution reactions involving this compound, can lead to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. .
Wissenschaftliche Forschungsanwendungen
Stearoyltaurine, sodium salt, finds applications in several scientific research fields:
Chemistry: It is used as a surfactant in various chemical processes, including emulsification and dispersion.
Biology: This compound is employed in biological studies for its ability to stabilize proteins and other biomolecules.
Medicine: this compound, is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is widely used in the formulation of detergents, cosmetics, and personal care products due to its excellent surfactant properties .
Wirkmechanismus
The mechanism of action of stearoyltaurine, sodium salt, involves its surfactant properties, which enable it to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes, proteins, and other biomolecules, facilitating their stabilization and solubilization. The pathways involved include the modulation of membrane fluidity and the formation of micelles .
Vergleich Mit ähnlichen Verbindungen
Stearoyltaurine, sodium salt, can be compared with other similar compounds such as:
Sodium stearoyl lactylate: Both compounds are used as surfactants, but sodium stearoyl lactylate is more commonly used in food applications.
Sodium stearate: This compound is another surfactant with similar properties but is primarily used in soap and cosmetic formulations.
Sodium lauryl sulfate: While also a surfactant, sodium lauryl sulfate has a different molecular structure and is widely used in detergents and cleaning products. The uniqueness of this compound, lies in its specific combination of hydrophobic and hydrophilic properties, making it particularly effective in stabilizing emulsions and dispersions
Eigenschaften
CAS-Nummer |
25080-09-5 |
|---|---|
Molekularformel |
C20H40NNaO4S |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
sodium;2-(octadecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C20H41NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h2-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
QMJPYGADZSEASQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















